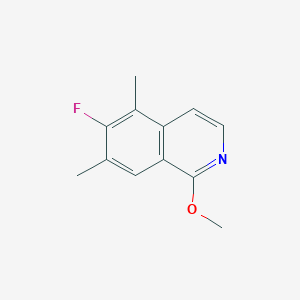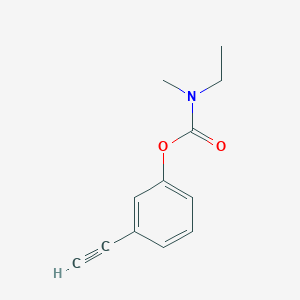
3-Ethynylphenyl ethyl(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynylphenyl ethyl(methyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an ethyl(methyl)carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylphenyl ethyl(methyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-ethynylphenol with ethyl(methyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, can facilitate the carbamoylation of phenols with carbamoyl chlorides or dimethyl carbonate . These methods are designed to minimize the use of hazardous reagents and reduce environmental impact.
化学反応の分析
Types of Reactions
3-Ethynylphenyl ethyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-Ethynylphenyl ethyl(methyl)carbamate has several applications in scientific research:
作用機序
The mechanism of action of 3-Ethynylphenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an accumulation of acetylcholine at nerve synapses, leading to increased stimulation of nerve endings . In cancer cells, it may induce apoptosis through the inhibition of key signaling pathways such as PI3K/AKT/mTOR .
類似化合物との比較
Similar Compounds
Ethyl carbamate: Known for its genotoxic and carcinogenic properties.
Methyl carbamate: Used as a carbamoyl donor in various synthetic processes.
Lupeol-3-carbamate: Investigated for its anticancer properties.
Uniqueness
3-Ethynylphenyl ethyl(methyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other carbamates that may lack such functional groups and therefore have different chemical and biological properties.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
(3-ethynylphenyl) N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C12H13NO2/c1-4-10-7-6-8-11(9-10)15-12(14)13(3)5-2/h1,6-9H,5H2,2-3H3 |
InChIキー |
OPKLRMGKBPAJTI-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



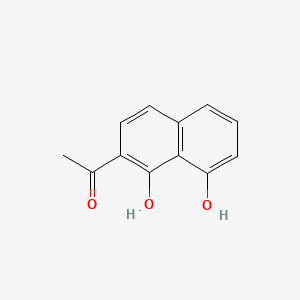

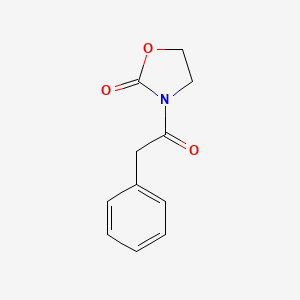
![1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-](/img/structure/B11895130.png)

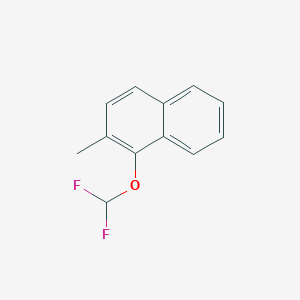
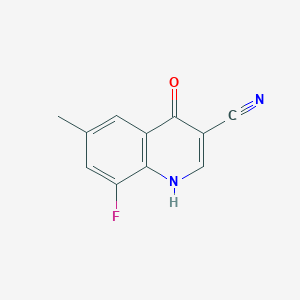


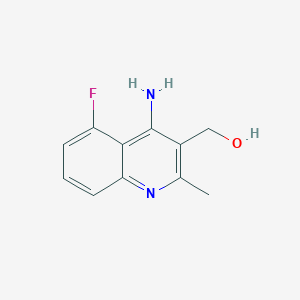

![2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895173.png)
